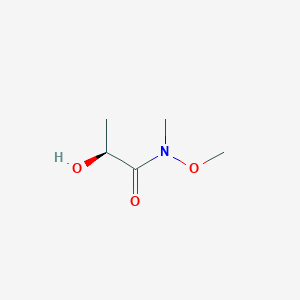
2-Bromo-4-chloro-5-fluorobenzyl bromide
Descripción general
Descripción
2-Bromo-4-chloro-5-fluorobenzyl bromide is an aromatic compound with the molecular formula C7H4Br2ClF. This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on a benzene ring, making it a polyhalogenated benzene derivative. It is used in various chemical synthesis processes due to its unique reactivity and structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Bromo-4-chloro-5-fluorobenzyl bromide can be synthesized through a multi-step process involving the bromination, chlorination, and fluorination of benzene derivatives. One common method involves the bromination of 2-bromomethyl-5-chloro-4-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent product quality and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4-chloro-5-fluorobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Aromatic Substitution: The compound can participate in reactions such as nitration, sulfonation, and halogenation, where electrophiles attack the aromatic ring.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution at elevated temperatures.
Electrophilic Aromatic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
- Phenol derivatives from nucleophilic substitution.
- Nitro, sulfonyl, and halogenated derivatives from electrophilic aromatic substitution.
- Biphenyl derivatives from coupling reactions.
Aplicaciones Científicas De Investigación
2-Bromo-4-chloro-5-fluorobenzyl bromide is used in various scientific research applications, including:
Biology: In the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: As a precursor in the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: In the production of specialty chemicals, polymers, and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-chloro-5-fluorobenzyl bromide involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The presence of multiple halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
1-Bromo-4-chloro-2-fluorobenzene: Similar in structure but lacks the additional bromomethyl group, making it less reactive in certain substitution reactions.
1-Bromo-4-chloro-2-methylbenzene: Contains a methyl group instead of a fluorine atom, resulting in different reactivity and applications.
Uniqueness: 2-Bromo-4-chloro-5-fluorobenzyl bromide is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. This makes it a versatile compound in synthetic chemistry, capable of undergoing a wide range of reactions and forming diverse products.
Propiedades
IUPAC Name |
1-bromo-2-(bromomethyl)-5-chloro-4-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c8-3-4-1-7(11)6(10)2-5(4)9/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRPVBTZGPTRHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![17-Methyl-6-nitro-15-pyridin-2-yl-2,15,16-triaza-9-azoniatetracyclo[9.7.0.03,8.014,18]octadeca-3(8),4,6,14(18),16-pentaene;chloride](/img/structure/B8142963.png)
![(17-Methyl-15-pyridin-2-yl-2,15,16-triaza-9-azoniatetracyclo[9.7.0.03,8.014,18]octadeca-3(8),4,6,14(18),16-pentaen-5-yl)-phenylmethanone;chloride](/img/structure/B8142970.png)
![10-Nitrochromeno[4,3-b]quinolin-6-one](/img/structure/B8142979.png)
![11-Nitrochromeno[4,3-b]quinolin-6-one](/img/structure/B8142982.png)
![4-chloro-3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]chromen-2-one](/img/structure/B8142987.png)



![5-[[(3,5-Dicarboxyphenyl)methyldisulfanyl]methyl]benzene-1,3-dicarboxylic acid](/img/structure/B8143027.png)

![3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin iodide](/img/structure/B8143032.png)



